Tris(3-(trimethoxysilyl)propyl)amine
Description
Properties
CAS No. |
82984-64-3 |
|---|---|
Molecular Formula |
C18H45NO9Si3 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3 |
InChI Key |
KHLWLJFRUQJJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Fundamental Chemical Research on Tris 3 Trimethoxysilyl Propyl Amine
Structural Conformations and Isomerism of Tris(3-(trimethoxysilyl)propyl)amine
The flexibility of the propyl chains introduces the possibility of various rotational isomers, or rotamers. Rotation around the C-C and C-Si single bonds within the propyl chains can lead to different spatial arrangements of the trimethoxysilyl groups relative to each other and to the central amine. These different conformations will have varying energy levels, with certain staggered conformations being more energetically favorable than eclipsed conformations. The bulky trimethoxysilyl groups are likely to orient themselves to minimize steric hindrance.
| Parameter | Predicted Value | Basis of Prediction |
| Si-N-Si Bond Angle | ~119-120° | Analogy to tris(silyl)amine compounds |
| Si-N Bond Length | ~1.74 Å | Analogy to tris(silyl)amine compounds |
| Conformation around N | Trigonal planar or near-planar | Minimization of steric hindrance and electronic effects |
| Propyl Chain Isomerism | Existence of multiple rotamers (gauche and anti conformations) | Free rotation around single bonds |
Note: These values are estimations based on related compounds and theoretical principles, as specific experimental data for this compound was not found in the reviewed literature.
Reactivity Profiles of Silyl (B83357) and Amine Functionalities within this compound
This compound possesses two primary reactive centers: the trimethoxysilyl groups and the central tertiary amine.
The silyl functionalities are susceptible to hydrolysis, a reaction where the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH) in the presence of water. This hydrolysis is a crucial first step in the condensation process, which leads to the formation of siloxane bonds (Si-O-Si). The rate of hydrolysis is influenced by factors such as pH, with both acidic and basic conditions catalyzing the reaction. The steric bulk of the alkoxy groups also plays a role, with methoxy groups generally hydrolyzing faster than larger alkoxy groups.
The tertiary amine functionality in this molecule is sterically hindered by the three bulky silylpropyl arms. This steric hindrance significantly reduces its nucleophilicity and basicity compared to primary or secondary amines. researchgate.net While tertiary amines can act as catalysts for various reactions, the bulky nature of the substituents in this compound may limit its catalytic activity. The reactivity of aminosilanes generally follows the trend: primary > secondary > tertiary. nih.gov However, the presence of multiple amine groups in a molecule can sometimes enhance the rate of condensation reactions.
Hydrolytic Stability and Oligomerization Behavior of this compound
The hydrolytic stability of this compound is a critical aspect of its chemistry, particularly in aqueous or moist environments. The trimethoxysilyl groups are prone to hydrolysis, initiating a cascade of condensation reactions that lead to the formation of oligomers and eventually a cross-linked network.
The process begins with the hydrolysis of the Si-OCH₃ bonds to form silanol (B1196071) groups (Si-OH). This reaction is reversible, but under most conditions, the subsequent condensation of these silanol groups is favored. The condensation can occur between two silanol groups to form a siloxane bond and a water molecule, or between a silanol group and an unhydrolyzed methoxy group to form a siloxane bond and a methanol (B129727) molecule.
Hydrolysis: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
Condensation (Water producing): 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
Condensation (Alcohol producing): R-Si(OH)₃ + R-Si(OCH₃)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
The rate and extent of these reactions are dependent on several factors, including the concentration of the silane (B1218182), water content, pH, and the presence of catalysts. Aminosilanes, in general, can form stable silanetriols in dilute aqueous solutions.
Intermolecular Interactions and Self-Assembly Propensities of this compound in Solution
In solution, molecules of this compound can engage in various intermolecular interactions that drive self-assembly processes. The nature and strength of these interactions are dependent on the solvent environment.
The primary mechanism for self-assembly is the hydrolysis and subsequent condensation of the trimethoxysilyl groups, as described in the previous section. This process leads to the formation of covalent siloxane bonds, resulting in the growth of oligomeric and polymeric structures.
In addition to covalent bonding, non-covalent intermolecular forces also play a role. These include:
Van der Waals forces: These are weak, short-range attractive forces that exist between all molecules. The long propyl chains of the molecule contribute to these interactions.
Dipole-dipole interactions: The polar Si-O and C-N bonds in the molecule can lead to dipole-dipole interactions between adjacent molecules.
Hydrogen bonding: While the tertiary amine itself cannot act as a hydrogen bond donor, the hydroxyl groups formed upon hydrolysis of the silyl moieties are capable of forming strong hydrogen bonds with each other and with suitable solvent molecules. These hydrogen bonds can play a significant role in directing the self-assembly process and stabilizing the resulting structures.
The interplay of these covalent and non-covalent interactions can lead to the formation of various organized structures in solution, such as micelles, vesicles, or larger aggregates, depending on the concentration and solvent conditions. For instance, in aqueous environments, the hydrophobic propyl chains may orient themselves inwards to minimize contact with water, while the hydrophilic hydrolyzed silyl groups remain on the exterior.
| Interaction Type | Description | Role in Self-Assembly |
| Covalent (Siloxane Bonds) | Formation of Si-O-Si linkages through hydrolysis and condensation. | Primary driving force for oligomerization and network formation. |
| Van der Waals Forces | Weak attractions between the alkyl chains. | Contribute to the overall cohesion of the assembled structures. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Influence the orientation of molecules within the assembly. |
| Hydrogen Bonding | Between silanol groups (post-hydrolysis). | Directs the organization of molecules and stabilizes the assembled structures. |
Synthetic Methodologies and Precursor Engineering of Tris 3 Trimethoxysilyl Propyl Amine
Established Synthetic Pathways for Tris(3-(trimethoxysilyl)propyl)amine
The traditional synthesis of this compound primarily relies on amination reactions and specific silane (B1218182) precursor routes. These methods have been foundational in the production of this and other polysubstituted aminosilanes.
Amination Reactions in this compound Synthesis
A key pathway to forming the tertiary amine core of this compound involves the reaction of a primary aminosilane (B1250345) with a suitable haloalkylsilane. One established method is the reaction of 3-aminopropyltrimethoxysilane (B80574) with 3-chloropropyltrimethoxysilane. This reaction typically proceeds under thermal conditions, where the primary amine displaces the chlorine atom on the propyl chain of the second silane molecule. To achieve the tris-substituted product, this process is effectively repeated, with the secondary amine intermediate reacting with another molecule of 3-chloropropyltrimethoxysilane.
Another approach involves the direct amination of a haloalkylsilane with ammonia (B1221849). The ammonolysis of (3-chloropropyl)trimethoxysilane can be controlled to produce a mixture of primary, secondary (Bis(3-(trimethoxysilyl)propyl)amine), and tertiary (this compound) aminosilanes. The reaction conditions, such as temperature, pressure, and the molar ratio of ammonia to the chlorosilane, are critical in influencing the product distribution. Higher temperatures and longer reaction times tend to favor the formation of more substituted amines.
Silane Precursor Routes to this compound
3-Chloropropyltrimethoxysilane is typically synthesized via the hydrosilylation of allyl chloride with trimethoxysilane. This reaction involves the addition of the Si-H bond across the double bond of allyl chloride, usually catalyzed by a platinum-based catalyst.
3-Aminopropyltrimethoxysilane can be synthesized through the ammonolysis of 3-chloropropyltrimethoxysilane, as mentioned earlier. An alternative route is the hydrosilylation of allylamine (B125299) with trimethoxysilane. However, this reaction can be more challenging due to the potential for side reactions involving the amine group.
Novel and Sustainable Synthetic Approaches for this compound
In line with the growing emphasis on sustainable chemical manufacturing, new synthetic methodologies are being explored to produce this compound more efficiently and with reduced environmental impact.
Green Chemistry Principles in this compound Production
A key principle of green chemistry is the use of less hazardous chemical syntheses. In the context of aminosilane production, this often involves moving away from chlorine-based chemistry to avoid the generation of corrosive byproducts like hydrogen chloride. One promising approach is the catalytic dehydrogenative coupling of amines and hydrosilanes. rsc.orgrsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas, representing a highly atom-economical and cleaner synthetic route. While not yet specifically detailed for this compound, this strategy holds significant potential for a more sustainable production process.
The use of environmentally benign solvents is another important aspect of green chemistry. Research into the synthesis of related aminosilanes has demonstrated the feasibility of using greener solvents like ethanol, moving away from more hazardous options such as toluene.
Catalytic Enhancements and Process Optimization for this compound Synthesis
Catalysis plays a pivotal role in improving the efficiency and selectivity of chemical reactions. In the synthesis of this compound, catalytic methods can offer significant advantages over traditional thermal processes.
A patented process describes the use of a palladium monoxide catalyst for the preparation of bis- and tris(silylorgano)amines, including this compound, from 3-aminopropyltrimethoxysilane. google.com This catalytic approach can lead to higher yields and potentially milder reaction conditions compared to non-catalytic methods.
Furthermore, the use of phase transfer catalysts (PTCs) presents another avenue for process optimization. PTCs can facilitate the reaction between reactants in immiscible phases, which can be relevant in amination reactions involving inorganic bases and organic substrates. alfachemic.commdpi.comcrdeepjournal.org By enhancing the reaction rate, PTCs can lead to shorter reaction times and potentially lower energy consumption.
Purification and Spectroscopic Characterization of this compound and its Intermediates
The purification of the final product and the characterization of all compounds involved in the synthesis are essential for ensuring product quality and understanding the reaction pathways.
Purification of this compound is typically achieved by fractional distillation under reduced pressure. google.com This technique is suitable for separating the desired tertiary amine from the starting materials, the secondary amine intermediate, and any other byproducts, based on differences in their boiling points. The use of a Vigreux column can enhance the efficiency of the separation. google.com
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound and its precursors.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For this compound, the absence of N-H stretching bands in the region of 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. orgchemboulder.comrockymountainlabs.com The spectrum will be dominated by strong C-H stretching vibrations of the propyl and methoxy (B1213986) groups around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. Additionally, strong Si-O-C and Si-O stretches will be prominent.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula. The fragmentation pattern would likely involve cleavage of the C-C bonds in the propyl chains and the Si-C bonds. whitman.edu
Interactive Data Table: Spectroscopic Data of Related Aminosilanes
| Compound | Spectroscopic Technique | Key Observations |
| Bis(3-(trimethoxysilyl)propyl)amine | ¹H, ¹³C, ²⁹Si NMR | Signals corresponding to propyl and methoxy groups are observed. researchgate.net |
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | ¹H NMR | Characteristic shifts for the different methylene (B1212753) and methoxy protons. chemicalbook.com |
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | ¹³C NMR | Distinct peaks for the various carbon environments in the molecule. chemicalbook.com |
| Primary and Secondary Amines | FTIR | Primary amines show two N-H stretching bands; secondary amines show one. orgchemboulder.comrockymountainlabs.com |
| Tertiary Amines | FTIR | Absence of N-H stretching bands. rockymountainlabs.com |
Derivatization and Functionalization Strategies for this compound
The unique molecular architecture of this compound, possessing both a reactive tertiary amine core and peripheral hydrolyzable silane groups, offers a versatile platform for a variety of chemical modifications. These modifications can be broadly categorized into reactions involving the amine terminus and those targeting the silane moieties, allowing for the precise tuning of the molecule's properties for specific applications.
Chemical Modification of Amine Termini in this compound
The lone pair of electrons on the central nitrogen atom of this compound makes it a nucleophilic site, susceptible to reactions with various electrophiles. A primary route for modifying the amine terminus is through quaternization, a reaction that converts the tertiary amine into a quaternary ammonium (B1175870) salt. This transformation imparts a permanent positive charge to the molecule, significantly altering its solubility, surface activity, and interaction with anionic species.
The quaternization is typically achieved by reacting this compound with an alkyl halide (RX, where R is an alkyl group and X is a halogen such as chlorine, bromine, or iodine). The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
A general reaction scheme for the quaternization is as follows: N(CH₂CH₂CH₂Si(OCH₃)₃)₃ + R-X → [R-N(CH₂CH₂CH₂Si(OCH₃)₃)₃]⁺X⁻
The choice of the alkyl halide allows for the introduction of various functionalities. For instance, using a long-chain alkyl halide can enhance the hydrophobic character of the resulting molecule, making it suitable for applications as a surfactant or surface modifying agent.
| Reactant | Reagent | Product |
| This compound | Methyl Iodide | [Methyltris(3-(trimethoxysilyl)propyl)ammonium]⁺I⁻ |
| This compound | Ethyl Bromide | [Ethyltris(3-(trimethoxysilyl)propyl)ammonium]⁺Br⁻ |
| This compound | Benzyl Chloride | [Benzyltris(3-(trimethoxysilyl)propyl)ammonium]⁺Cl⁻ |
This table showcases potential quaternization reactions of this compound with different alkyl halides to introduce various organic functionalities.
Tailoring of Silane Moieties in this compound
The three trimethoxysilyl groups at the periphery of the molecule are the key to its utility in surface modification and as a crosslinking agent. These groups can undergo two primary types of reactions: hydrolysis and condensation, and transesterification.
Hydrolysis and Condensation: In the presence of water, the methoxy groups (-OCH₃) on the silicon atoms can be hydrolyzed to form silanol (B1196071) groups (-OH). This reaction is often catalyzed by acids or bases. The resulting silanol groups are highly reactive and can condense with other silanol groups (either on other this compound molecules or on a substrate surface) to form stable siloxane bonds (Si-O-Si). This process of hydrolysis and subsequent condensation is the basis for the formation of crosslinked polysiloxane networks and for the covalent bonding of the molecule to hydroxylated surfaces like glass, silica (B1680970), and metal oxides.
The rate of hydrolysis and condensation can be controlled by factors such as pH, water concentration, and the presence of catalysts. For instance, acidic conditions tend to promote hydrolysis while slowing down condensation, allowing for a greater concentration of stable silanol intermediates. researchgate.netplu.mxresearchgate.net
Transesterification: The methoxy groups of the trimethoxysilyl moieties can be exchanged with other alkoxy groups by reacting this compound with a different alcohol in the presence of a suitable catalyst. This process, known as transesterification, allows for the tailoring of the reactivity of the silane groups and the properties of the resulting materials. For example, replacing methoxy groups with ethoxy or longer-chain alkoxy groups can alter the rate of hydrolysis and the hydrophobicity of the molecule.
The general reaction for transesterification is: Si(OCH₃)₃ + 3 R'OH ⇌ Si(OR')₃ + 3 CH₃OH
This equilibrium reaction can be driven towards the product side by removing the methanol (B129727) byproduct, for instance, through distillation. wikipedia.org Various catalysts, both acidic and basic, can be employed to facilitate this reaction.
| Alcohol (R'OH) | Catalyst | Modified Silane Moiety | Potential Effect |
| Ethanol | Acid or Base | Triethoxysilyl | Slower hydrolysis rate |
| Isopropanol | Acid or Base | Triisopropoxysilyl | Increased steric hindrance, slower hydrolysis |
| 1-Butanol | Acid or Base | Tributoxysilyl | Increased hydrophobicity |
This table illustrates the potential for tailoring the silane moieties of this compound through transesterification with different alcohols, leading to modified reactivity and properties.
Mechanistic Investigations of Tris 3 Trimethoxysilyl Propyl Amine in Advanced Material Systems
Hydrolysis and Condensation Mechanisms of Tris(3-(trimethoxysilyl)propyl)amine in Sol-Gel Processes
The transformation of this compound from a monomeric precursor to a crosslinked polysiloxane network via the sol-gel process is governed by a series of hydrolysis and condensation reactions. The kinetics and pathways of these reactions are intricately linked to the reaction conditions.
Kinetic Studies of this compound Hydrolysis and Condensation
The hydrolysis of the trimethoxysilyl groups in this compound is the initial and rate-determining step in the sol-gel process. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy (B1213986) group and the formation of a silanol (B1196071) (Si-OH) group and methanol (B129727). Subsequent hydrolysis steps on the same silicon atom can lead to the formation of di- and tri-silanols.
The condensation reactions follow, where the newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane (Si-O-Si) bridges, releasing water or methanol as byproducts. These condensation reactions are responsible for the growth of oligomeric and polymeric species, eventually leading to the formation of a three-dimensional network characteristic of a gel.
While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), provide valuable insights. For aminosilanes, the hydrolysis reaction is often found to be autocatalyzed by the amine functional group, which increases the local pH and promotes the reaction. The rate of hydrolysis is also influenced by the concentration of water and the solvent system used.
The condensation process is a complex series of parallel and consecutive reactions. The relative rates of intra- and intermolecular condensation influence the final structure of the polysiloxane network. For trifunctional silanes like this compound, a high degree of crosslinking is possible, leading to the formation of a dense and rigid network.
Influence of pH and Catalysis on this compound Reaction Pathways
The pH of the reaction medium is a critical parameter that profoundly influences both the rate and mechanism of hydrolysis and condensation of alkoxysilanes, including this compound.
Under acidic conditions , the hydrolysis reaction is catalyzed by the protonation of the alkoxy group, making it a better leaving group. The hydrolysis rate is generally fast at low pH. However, the condensation reaction is slower under acidic conditions, which favors the formation of more linear or loosely branched polymer chains.
Under basic conditions , the hydrolysis reaction is catalyzed by the nucleophilic attack of hydroxide (B78521) ions on the silicon atom. The condensation reaction is significantly accelerated at higher pH, leading to the formation of more highly branched and compact, particulate structures.
The amine group within the this compound molecule can act as an internal base catalyst, a phenomenon known as autocatalysis. This intramolecular catalysis can lead to a localized increase in pH at the reaction site, influencing the hydrolysis and condensation pathways. The basicity of the central amine in this compound is a key factor in its reactivity.
External catalysts can also be employed to control the sol-gel process. Acid catalysts, such as hydrochloric acid or acetic acid, are often used to promote rapid hydrolysis. Base catalysts, such as ammonia (B1221849) or organic amines, are used to accelerate the condensation reactions and promote gelation. The choice of catalyst can be used to tailor the structure and properties of the final material.
The table below summarizes the general influence of pH on the hydrolysis and condensation rates of alkoxysilanes, which is expected to be applicable to this compound.
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Linear or weakly branched polymers |
| Neutral (pH ~ 7) | Slowest | Intermediate | - |
| Basic (pH > 7) | Fast | Fast | Highly branched, particulate structures |
Interfacial Bonding and Coupling Mechanisms of this compound with Inorganic Substrates
A primary application of this compound is as a coupling agent to promote adhesion between organic polymers and inorganic substrates such as metal oxides and silicates. This function relies on the ability of the molecule to form strong and durable bonds at the interface.
Covalent Grafting of this compound to Metal Oxides and Silicates
The covalent attachment of this compound to inorganic surfaces is a multi-step process. First, the trimethoxysilyl groups of the silane (B1218182) undergo hydrolysis in the presence of surface moisture or in a pre-hydrolyzed solution to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of metal oxides (M-OH) or silicates (Si-OH) to form stable covalent M-O-Si or Si-O-Si bonds. researchgate.net
The trifunctional nature of this compound, with its three pendant trimethoxysilylpropyl arms, allows for the formation of multiple covalent bonds with the substrate. This multi-point attachment contributes to a robust and hydrolytically stable interface. Furthermore, after initial grafting, the remaining silanol groups on the molecule can undergo further condensation with adjacent grafted silane molecules, leading to the formation of a crosslinked polysiloxane interlayer at the interface. This interlayer can enhance the mechanical integrity of the bond.
The efficiency of the grafting process is dependent on several factors, including the surface chemistry of the substrate (i.e., the density of surface hydroxyl groups), the reaction conditions (temperature, time, and solvent), and the presence of water. Techniques such as X-ray photoelectron spectroscopy (XPS) and FTIR spectroscopy can be used to confirm the covalent attachment of the silane to the surface by detecting the characteristic Si-O-M or Si-O-Si bonds. nih.gov
Adsorption and Non-Covalent Interactions of this compound at Interfaces
Hydrogen bonding is a particularly important non-covalent interaction. The amine group and the silanol groups (formed upon hydrolysis) of the this compound molecule can act as hydrogen bond donors and acceptors, forming strong hydrogen bonds with the surface hydroxyl groups of the inorganic substrate. This initial physisorption through hydrogen bonding is often a prerequisite for the subsequent formation of covalent bonds.
Acid-base interactions can also occur between the basic amine functionality of the silane and acidic sites on the metal oxide surface. This can contribute to the initial adsorption and orientation of the molecule at the interface.
Cross-Linking Architectures and Polymerization Mechanisms Mediated by this compound
This compound is a multifunctional organosilane that plays a pivotal role in the formation of complex material systems. Its unique molecular structure, featuring a central tertiary amine core from which three propyl chains extend, each terminating in a hydrolyzable trimethoxysilyl group, allows it to act as both a robust cross-linking agent and a catalyst. This dual functionality is fundamental to its application in creating advanced hybrid materials with tailored properties.
Formation of Hybrid Organic-Inorganic Networks through this compound
The defining characteristic of this compound in material synthesis is its ability to form highly cross-linked, three-dimensional networks that seamlessly integrate organic and inorganic components at the molecular level. This process is primarily governed by the hydrolysis and condensation of its terminal trimethoxysilyl groups, a cornerstone of sol-gel chemistry.
The formation of the inorganic network proceeds in two main stages:
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH). This reaction can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.
Because each molecule possesses three trimethoxysilyl groups, it can form a dense, trifunctional node in the resulting network. The organic component, consisting of the central amine and the flexible propyl chains, is covalently integrated into this inorganic siloxane backbone. This structure results in a true hybrid material, combining the thermal stability and rigidity of a silica (B1680970) network with the flexibility and functional reactivity of the organic amine core. These silane coupling agents can form a durable bond between organic and inorganic materials, creating a uniform composite structure. gelest.com The resulting architecture provides enhanced mechanical properties, thermal resistance, and adhesion to a wide variety of substrates.
| Stage | Reaction | Description | Key Factors |
|---|---|---|---|
| Hydrolysis | R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH | The three methoxy groups on each arm of the molecule are replaced by hydroxyl groups, forming reactive silanols. | Water availability, pH (acid or base catalysis), solvent type. researchgate.netresearchgate.net |
| Condensation (Water) | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Two silanol groups react to form a siloxane (Si-O-Si) bond, releasing a water molecule. | pH, temperature, concentration of silanols. researchgate.net |
| Condensation (Alcohol) | R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH | A silanol group reacts with a non-hydrolyzed methoxy group to form a siloxane bond, releasing a methanol molecule. | Degree of initial hydrolysis, temperature. |
| Network Formation | n [R-Si(OH)₃] → [R-SiO₁.₅]ₙ + 1.5n H₂O | Continued condensation reactions lead to the formation of a highly cross-linked 3D organic-inorganic polymer network. | Curing conditions (time, temperature), removal of byproducts. chinacouplingagents.com |
Amine-Catalyzed Polymerization Reactions Involving this compound
Beyond its role as a structural cross-linker, the central tertiary amine in this compound functions as an effective base catalyst for various polymerization reactions. This catalytic activity allows the molecule to actively participate in and accelerate the curing process of polymer matrices in which it is incorporated.
A prominent example is its use in epoxy resin systems. Tertiary amines are known catalysts for the anionic polymerization of epoxy resins. threebond.co.jp The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of the epoxy ring, initiating a ring-opening polymerization. This process generates an alkoxide anion, which then proceeds to react with another epoxy group, propagating the polymer chain. The result is a cured epoxy network with high cross-link density.
Similarly, the tertiary amine can catalyze the reaction between isocyanates and polyols to form polyurethanes. gelest.com It enhances the rate of urethane (B1682113) linkage formation, leading to faster curing times and more efficient processing. The dual nature of this compound is particularly advantageous in these systems; while the amine catalyzes the organic polymerization, the silyl (B83357) groups can concurrently hydrolyze and condense, forming an interpenetrating silica-based network that significantly enhances the thermal and mechanical properties of the final polymer.
| Polymer System | Catalytic Role of Tertiary Amine | Resulting Effect on the System |
|---|---|---|
| Epoxy Resins | Initiates anionic ring-opening polymerization of the epoxide groups. threebond.co.jp | Accelerates curing, increases cross-link density, and improves thermal stability. |
| Polyurethanes | Catalyzes the reaction between isocyanate (-NCO) and hydroxyl (-OH) groups to form urethane linkages. gelest.com | Reduces curing time and temperature, allows for greater control over the polymerization process. |
| Silicones (RTV) | Promotes the condensation curing of silicone polymers and enhances adhesion. chinacouplingagents.com | Improves cure speed and provides a strong covalent bond between the silicone and inorganic substrates. |
Self-Assembly Dynamics of this compound and its Role in Ordered Structures
The amphiphilic nature of this compound, with its hydrolyzable, polar inorganic head groups and nonpolar organic core, drives its self-assembly into ordered structures, both at interfaces and in bulk solution. This behavior is crucial for applications such as surface modification, where it can form self-assembled monolayers (SAMs), and in the templated synthesis of mesoporous materials.
On hydroxylated surfaces like silica, glass, or metal oxides, the molecule readily forms SAMs. researchgate.netepa.gov The process begins with the hydrolysis of the trimethoxysilyl groups in the presence of surface moisture. These resulting silanol groups then form strong covalent siloxane bonds with the hydroxyl groups present on the substrate surface. The trifunctional nature of the silane allows for multiple attachment points, creating a highly stable and dense monolayer. The orientation and packing of the molecules are influenced by factors such as substrate chemistry, solvent, and deposition time. At low concentrations, well-ordered monolayers are typically formed, while higher concentrations can lead to the formation of less-ordered multilayers or bulk polymerization. epa.gov
In the synthesis of ordered mesoporous materials, this compound can act as a co-structure directing agent. In a typical synthesis involving a surfactant template (e.g., cetyltrimethylammonium bromide), the amine-functionalized silane co-condenses with a primary silica source like tetraethoxysilane. The protonated amine groups can interact electrostatically or through hydrogen bonding with the surfactant micelles, influencing the final mesostructure. researchgate.net This integration results in amine-functionalized porous networks with accessible active sites, which are valuable in catalysis and adsorption applications. The strong interactions between the amine groups and the templating agents can sometimes lead to materials with localized order rather than long-range crystalline-like structures. researchgate.net
| Phenomenon | Governing Principles | Controlling Parameters | Resulting Structure |
|---|---|---|---|
| Self-Assembled Monolayers (SAMs) | Hydrolysis of trimethoxysilyl groups to silanols, followed by covalent condensation with surface hydroxyl groups. researchgate.netepa.gov | Substrate type (e.g., SiO₂, TiO₂), surface preparation, silane concentration, solvent, temperature, reaction time. | A dense, covalently-bonded molecular layer that modifies the surface properties (e.g., wettability, adhesion). |
| Multilayer Formation | Intermolecular condensation of silane molecules on top of the initial monolayer, often occurring at higher concentrations. epa.gov | High silane concentration, presence of bulk water, extended reaction times. | A thicker, often less-ordered polymer film on the substrate surface. |
| Mesoporous Material Synthesis | Co-condensation with a silica precursor around a surfactant template. Electrostatic and hydrogen-bonding interactions between the amine and the template. researchgate.net | Ratio of silane to silica source, type of surfactant template, pH, synthesis temperature. | An ordered porous silica network with covalently integrated amine functionalities within the pore walls. |
Applications and Performance Enhancement Through Tris 3 Trimethoxysilyl Propyl Amine Integration in Advanced Materials
Development of Hybrid Organic-Inorganic Composites Utilizing Tris(3-(trimethoxysilyl)propyl)amine
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular or nanometer scale. rsc.org this compound and its analogs are instrumental in creating these materials by forming covalent bonds that link the organic and inorganic phases, preventing macroscopic phase separation and leading to materials with synergistic properties. expresspolymlett.com
Bridged silsesquioxanes are a class of hybrid materials with the general formula (R-SiO1.5)n, where 'R' is a bridging organic group. These materials possess a well-defined structure and high thermal and mechanical stability. The amine group in this compound serves as the organic bridge connecting multiple silsesquioxane cages.
The fabrication process typically involves the sol-gel method, which consists of the hydrolysis and condensation of the trimethoxysilyl groups. researchgate.net In a study on reverse osmosis (RO) membranes for water desalination, organically bridged polysiloxane membranes were prepared from tris[3-(triethoxysilyl)propyl]amine (TTESPA), an ethoxy analog of the target compound. researchgate.net The process involved interfacial polymerization of the silane (B1218182) precursor. The resulting TTESPA-derived membranes demonstrated superior RO performance compared to those made from similar bis-silane compounds. researchgate.net
Table 1: Performance of Bridged Polysilsesquioxane RO Membrane
This table is interactive. Users can sort and filter the data.
| Precursor Compound | Membrane Preparation Method | Water Permeance (m³/m²sPa) | Salt Rejection (%) (for 2000 ppm NaCl) |
|---|
These findings highlight the effectiveness of the tris-amine silane structure in forming highly crosslinked and functional silsesquioxane networks suitable for demanding applications like water purification. researchgate.net
In nanocomposites, this compound functions to ensure a strong linkage between the polymer matrix and inorganic nanofillers. This leads to enhanced dispersion of the nanoparticles and improved mechanical and thermal properties of the final material. expresspolymlett.comiieta.org The trimethoxysilyl groups can bond to the surface of inorganic fillers like silica (B1680970) or metal oxides, while the amine-propyl groups can interact or react with the polymer matrix. gelest.comcymitquimica.com
Furthermore, amine-functionalized silanes are used to create mesoporous organosilica materials. These materials are characterized by ordered pores in the 2-50 nm range and a high surface area, making them suitable for catalysis, separation, and sensing applications. Research has demonstrated the synthesis of bridged amine-functionalized mesoporous organosilica materials using precursors like bis((3-trimethoxysilyl)propyl)amine, showcasing the role of these compounds in building porous frameworks.
Interfacial Adhesion Promotion and Compatibility Enhancement in Multi-Component Systems with this compound
The performance of multi-component materials, such as fiber-reinforced plastics or filled polymers, is highly dependent on the quality of the interface between the different phases. Silane coupling agents like this compound are crucial for creating strong and durable bonds at this interface. cymitquimica.com The dipodal and tripodal nature of bis- and tris-silanes, respectively, allows them to form a greater number of bonds to a substrate compared to conventional monosilanes, leading to enhanced hydrolytic stability and durability. gelest.comcymitquimica.com
In polymer composites, fillers are added to enhance properties such as stiffness, strength, and thermal stability. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices often leads to poor interfacial adhesion and, consequently, suboptimal mechanical properties.
This compound and related compounds modify the surface of the filler particles. The silanol (B1196071) groups formed upon hydrolysis of the silane react with hydroxyl groups on the filler surface, forming a covalent bond. The organic part of the silane then interacts with the polymer matrix, effectively coupling the two components. A study on polystyrene composites reinforced with olive pomace flour utilized a similar compound, 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPMA), as a coupling agent. The treatment resulted in better dispersion of the filler and a significant reinforcement of the interfacial bonds, leading to improved stress transfer between the matrix and the filler. iieta.org This strengthening of the interface translated into enhanced mechanical properties. iieta.org
Table 2: Mechanical Properties of Polystyrene Composites with Silane-Treated Filler
This table is interactive. Users can sort and filter the data.
| Filler Content (%) | Treatment | Tensile Strength (MPa) | Young's Modulus (MPa) |
|---|---|---|---|
| 10 | Untreated | 28.5 | 1850 |
| 10 | TMSPMA Treated | 32.0 | 2000 |
| 20 | Untreated | 25.0 | 2100 |
| 20 | TMSPMA Treated | 28.5 | 2300 |
| 30 | Untreated | 21.0 | 2400 |
The data clearly shows an improvement in both tensile strength and Young's modulus for the composites prepared with the silane coupling agent. iieta.org
This compound and its analogs are widely used as adhesion promoters in coatings, adhesives, and sealants. cfmats.comulprospector.com They improve the bond between the organic coating or adhesive and the inorganic substrate (e.g., metal, glass, or ceramic). When applied as a primer or incorporated into the formulation, the silane forms a durable, covalent link across the interface. gelest.com This enhances the adhesion, particularly under wet or humid conditions, a phenomenon known as improving "wet adhesion." advpolymer.com
The secondary amine in related compounds like bis(3-trimethoxysilylpropyl)amine offers controlled reactivity with isocyanates, making it useful in polyurethane systems. cymitquimica.com These silanes are also employed in optical fiber coatings to ensure a strong bond between the glass fiber and the protective polymer coating. gelest.comcymitquimica.com The use of these adhesion promoters leads to improved mechanical properties and longevity of the coating or adhesive joint. cfsilicones.com
Surface Functionalization and Modification Strategies Employing this compound
Surface functionalization is the process of modifying the surface of a material to impart new properties or functionalities. This compound is a key reagent in this field due to its ability to covalently bond to a wide range of substrates possessing hydroxyl groups, such as glass, silica, metal oxides, and even natural materials like cellulose (B213188). cfsilicones.comnih.gov
The process involves the hydrolysis of the trimethoxysilyl groups to silanols, which then condense with surface hydroxyls, grafting the amine-containing propyl groups onto the surface. nih.gov This modification can change the surface's chemical characteristics, for example, by introducing reactive amine groups.
A study on the modification of multi-walled carbon nanotubes (MWCNTs) with 3-(triethoxy silyl) propyl amine (TESPA) demonstrated that the silylation process could be optimized by controlling the concentration of the silane. researchgate.net The functionalization was confirmed by the disappearance of O-H stretching absorption peaks in Fourier Transformation Infrared Spectroscopy, indicating the reaction of the silane with the nanotube surface. researchgate.net Similarly, research on the functionalization of cellulose nanocrystals with 3-aminopropyltriethoxysilane (B1664141) (APTES) showed that the silane could be covalently linked to the cellulose surface, enhancing its thermal stability and introducing amino groups for further reactions. nih.gov Another strategy involves functionalizing activated carbon with silanes like 3-(aminopropyl)trimethoxysilane (APTMS) to render its surface more hydrophilic and reactive, improving its suitability as a filler in polymer composites. mdpi.com
Tailoring Surface Energy and Wettability with this compound
This compound is a trifunctional organosilane that can be utilized to modify the surface energy and wettability of various substrates. The molecule possesses three trimethoxysilyl groups, which can hydrolyze in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass and metal oxides, forming a durable covalent bond. The propyl-amine tail of the molecule can be oriented away from the surface, influencing its interaction with liquids.
Representative Water Contact Angles on Various Substrates Before and After Aminosilane (B1250345) Treatment
| Substrate | Uncoated Water Contact Angle (°) | Water Contact Angle After Aminosilane Treatment (°) |
|---|---|---|
| Glass | ~20-30 | ~50-70 |
| Silicon Wafer | ~30-40 | ~60-80 |
| Aluminum | ~70-90 | ~50-70 |
Anti-Corrosion and Barrier Coatings Enhanced by this compound
This compound can be incorporated into coating formulations to enhance their anti-corrosion and barrier properties. When applied to a metal substrate, the trimethoxysilyl groups hydrolyze and form a cross-linked polysiloxane network that can act as a physical barrier to corrosive species such as water, oxygen, and ions. The amine functionality can contribute to improved adhesion of the coating to the metal surface through interactions with metal oxides.
The trifunctional nature of this compound allows for the formation of a dense, highly cross-linked siloxane network, which can significantly reduce the porosity of the coating and impede the diffusion of corrosive agents to the substrate. Research on analogous bis-aminosilanes has demonstrated their effectiveness in providing corrosion protection to metals like aluminum and steel. chemicalbook.com These silane-based coatings can serve as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings. chemicalbook.com The performance of these coatings is often evaluated using electrochemical impedance spectroscopy (EIS), which measures the opposition to the flow of alternating current and provides information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.
Electrochemical Impedance Spectroscopy (EIS) Data for Steel Coated with and without Aminosilane-Containing Primer
| Coating System | Immersion Time in 3.5% NaCl | Low-Frequency Impedance Modulus (|Z|0.1Hz) (Ω·cm²) | Corrosion Protection Efficiency (%) |
|---|---|---|---|
| Uncoated Steel | 24 hours | 1.2 x 10³ | - |
| Epoxy Coating | 24 hours | 5.8 x 10⁵ | 99.79 |
| Epoxy Coating with Aminosilane Primer | 24 hours | 2.1 x 10⁷ | 99.99 |
Advanced Polymer Matrix Reinforcement and Rheological Modification via this compound
Mechanical Property Enhancement in Elastomers and Thermoplastics by this compound
This compound functions as an effective coupling agent in filled elastomer and thermoplastic composites, leading to significant improvements in their mechanical properties. In these composites, inorganic fillers such as silica and glass fibers are often incorporated to enhance the mechanical strength and stiffness of the polymer matrix. However, the inherent incompatibility between the hydrophilic filler surface and the hydrophobic polymer matrix can lead to poor interfacial adhesion, resulting in suboptimal mechanical performance.
This compound can bridge this interface by chemically bonding to the filler surface through its silanol groups and interacting with the polymer matrix through its amine functionality. This improved interfacial adhesion facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the composite's tensile strength, modulus, and tear strength. The use of silane coupling agents is a well-established method for improving the performance of filled rubber compounds. utwente.nl
Typical Mechanical Properties of Silica-Filled Natural Rubber With and Without Aminosilane Coupling Agent
| Property | Unfilled Natural Rubber | Silica-Filled Natural Rubber (No Coupling Agent) | Silica-Filled Natural Rubber (With Aminosilane Coupling Agent) |
|---|---|---|---|
| Tensile Strength (MPa) | 25 | 18 | 28 |
| Modulus at 300% Elongation (MPa) | 1.5 | 4.0 | 12.0 |
| Tear Strength (N/mm) | 40 | 35 | 60 |
Thermal Stability and Degradation Mechanism Modification by this compound
The incorporation of this compound into polymer matrices can enhance their thermal stability. The mechanism behind this improvement involves the formation of a stable, three-dimensional siloxane network within the polymer matrix upon hydrolysis and condensation of the trimethoxysilyl groups. This network can restrict the thermal motion of the polymer chains, thereby increasing the energy required for thermal degradation.
Furthermore, the presence of the silane can alter the degradation pathway of the polymer. During thermal decomposition, the silane-derived network can promote the formation of a char layer on the surface of the material. This char layer acts as an insulating barrier, reducing the rate of heat transfer to the underlying polymer and slowing down the release of flammable volatile compounds. The thermal stability of polymers is commonly studied using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. While specific TGA data for polymers modified with this compound is limited, studies on similar silane-modified systems have shown an increase in the onset temperature of decomposition.
Thermogravimetric Analysis (TGA) Data for a Polymer Composite With and Without Silane Treatment
| Material | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Char Residue at 600°C (%) |
|---|---|---|---|
| Neat Polymer | 320 | 380 | 5 |
| Polymer Composite with Untreated Filler | 310 | 375 | 15 |
| Polymer Composite with Silane-Treated Filler | 340 | 405 | 25 |
This compound in Smart Materials and Responsive Systems
pH-Responsive Materials Incorporating this compound
This compound can be utilized as a functional monomer or crosslinker in the synthesis of pH-responsive "smart" materials, such as hydrogels. The tertiary amine group in the molecule is responsible for the pH-sensitivity. In acidic environments, the lone pair of electrons on the nitrogen atom can accept a proton (H+), leading to the formation of a positively charged ammonium (B1175870) cation.
This protonation of the amine groups introduces electrostatic repulsion between the polymer chains, causing the material to swell. Conversely, in neutral or basic environments, the amine groups are deprotonated and uncharged, leading to a more collapsed or less swollen state. This reversible swelling and deswelling behavior in response to changes in pH makes these materials suitable for a variety of applications, including controlled drug delivery, sensors, and actuators. The degree of swelling can be tailored by controlling the concentration of the aminosilane in the polymer network.
Swelling Behavior of a pH-Responsive Hydrogel Containing Aminosilane at Different pH Values
| pH of Swelling Medium | Equilibrium Swelling Ratio (Q) |
|---|---|
| 2.0 | 25.5 |
| 4.0 | 22.1 |
| 6.0 | 15.8 |
| 7.4 | 8.2 |
| 9.0 | 7.9 |
Controlled Release Systems Based on this compound Architectures
The integration of this compound into advanced materials offers significant potential for the development of sophisticated controlled release systems. The unique molecular structure of this tripodal aminosilane, featuring three trimethoxysilyl groups, allows for robust anchoring and the formation of cross-linked networks on the surface of various substrates, particularly on silica-based nanomaterials. These architectures are instrumental in designing "gatekeeper" systems that can regulate the release of encapsulated molecules in response to specific environmental stimuli.
A primary application of such systems is in the field of drug delivery, where the release of therapeutic agents can be triggered by changes in the physiological environment, such as pH. The amine functionality of this compound plays a crucial role in conferring pH-responsiveness to these systems. In neutral or alkaline environments, the amine groups are typically deprotonated, leading to a more collapsed or hydrophobic state of the functionalized surface layer. This conformation can effectively block the pores of a carrier material, such as mesoporous silica nanoparticles (MSNs), preventing the premature release of a loaded drug.
Conversely, in an acidic environment, like that found in the vicinity of tumor tissues or within cellular endosomes, the amine groups become protonated. This protonation induces electrostatic repulsion between the adjacent amine groups, causing the surface-grafted layer to swell or adopt a more extended conformation. This structural change "opens" the gates of the porous carrier, allowing the encapsulated drug to be released in a controlled manner at the target site. This pH-gated mechanism enhances the therapeutic efficacy of the drug while minimizing systemic side effects.
While direct research exclusively detailing the performance of this compound in controlled release systems is limited, extensive studies on analogous bis-aminosilanes, such as Bis(trimethoxysilylpropyl)amine (TSPA), provide a strong basis for understanding its potential. Research on TSPA-derived gels has demonstrated that the release of small molecule drugs, like sodium salicylate, can be effectively controlled. The release mechanism in these systems is primarily diffusion-controlled, and the rate of release can be modulated by adjusting the material's textural properties and the interactions between the drug and the gel matrix. It is hypothesized that the tripodal nature of this compound could offer even greater control over the cross-linking density and stability of the resulting controlled-release matrix.
The functionalization of mesoporous silica nanoparticles with amine-containing silanes is a well-established strategy for creating pH-responsive drug delivery platforms. The general principle involves the electrostatic interactions between the protonated amine groups and the drug molecules, as well as the conformational changes of the surface-grafted polymers in response to pH variations.
Below is a hypothetical data table illustrating the potential pH-responsive release of a model drug, Doxorubicin (DOX), from mesoporous silica nanoparticles functionalized with this compound. This data is based on typical release profiles observed for similar amine-functionalized MSN systems.
Table 1: Hypothetical pH-Dependent Cumulative Release of Doxorubicin from this compound-Functionalized MSNs
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 5 | 15 |
| 6 | 12 | 45 |
| 12 | 18 | 65 |
| 24 | 25 | 85 |
| 48 | 30 | 95 |
Advanced Spectroscopic and Microscopic Characterization of Tris 3 Trimethoxysilyl Propyl Amine Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of silicon and carbon atoms within the evolving material structure. Both solid-state and solution-state NMR techniques are employed to gain a detailed picture of the network formation and the kinetics of the underlying chemical reactions.
Solid-state 29Si NMR spectroscopy is instrumental in characterizing the extent of condensation in Tris(3-(trimethoxysilyl)propyl)amine-derived materials. The silicon chemical shifts are highly sensitive to the number of bridging oxygen atoms (siloxane bonds) around the silicon nucleus. This allows for the differentiation of various silicon species, commonly denoted as T n structures, where 'T' signifies a trifunctional silicon atom and 'n' represents the number of siloxane bridges.
For instance, T 0 corresponds to the unreacted or fully hydrolyzed monomeric species, while T 1 , T 2 , and T 3 represent silicon atoms with one, two, and three siloxane bonds, respectively. researchgate.net The relative abundance of these species, determined from the integrated intensities of their corresponding NMR signals, provides a quantitative measure of the degree of condensation and cross-linking within the silica (B1680970) network.
Similarly, solid-state 13C NMR is used to investigate the organic propyl amine portion of the molecule. nih.gov It can confirm the integrity of the propyl chain and provide information about the local environment of the carbon atoms, including potential interactions with the silica network or other species. researchgate.net
Table 1: Typical Solid-State NMR Chemical Shifts for this compound-Derived Materials
| Nucleus | Species | Typical Chemical Shift Range (ppm) |
|---|---|---|
| 29Si | T0 (unreacted/hydrolyzed) | -40 to -50 |
| 29Si | T1 (single siloxane bond) | -50 to -60 |
| 29Si | T2 (two siloxane bonds) | -60 to -70 |
| 29Si | T3 (three siloxane bonds) | -70 to -80 |
| 13C | Propyl chain carbons | 10 to 60 |
| 13C | Methoxy (B1213986) carbons | ~50 |
Solution-state NMR is a vital technique for monitoring the initial stages of the sol-gel process: hydrolysis and condensation. nih.gov By acquiring spectra at different time intervals, the kinetics of these reactions can be followed in real-time.
1H NMR: The hydrolysis of the methoxy groups (-OCH3) on the silicon atom can be monitored by observing the decrease in the intensity of the methoxy proton signal and the corresponding increase in the signal for methanol (B129727), a byproduct of the reaction.
13C NMR: Similar to 1H NMR, the disappearance of the methoxy carbon signal and the appearance of the methanol carbon signal can be tracked to follow the hydrolysis reaction. researchgate.net
29Si NMR: This technique is particularly informative as it can distinguish between the starting silane (B1218182), various hydrolyzed intermediates (silanols), and early condensation products (dimers, trimers, etc.). researchgate.net The changes in the 29Si chemical shifts provide a detailed picture of the reaction progress. nih.gov
Table 2: Key Spectral Changes in Solution-State NMR During Hydrolysis and Condensation
| Nucleus | Observed Change | Interpretation |
|---|---|---|
| 1H | Decrease in -OCH3 signal intensity | Hydrolysis of methoxy groups |
| 1H | Appearance/Increase of CH3OH signal | Formation of methanol byproduct |
| 13C | Decrease in -OCH3 carbon signal | Hydrolysis of methoxy groups |
| 29Si | Shift of T0 signal | Formation of silanol (B1196071) groups (hydrolysis) |
| 29Si | Appearance of new signals (T1, T2) | Formation of siloxane bonds (condensation) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Bonding Interactions
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying functional groups and monitoring their transformations during the formation of materials from this compound.
The formation of the inorganic silica network is characterized by the appearance and evolution of strong absorption bands corresponding to the siloxane (Si-O-Si) linkages. In FTIR spectroscopy, the asymmetric stretching vibration of the Si-O-Si bond typically appears as a broad and intense band in the region of 1000-1100 cm-1. researchgate.netmdpi.com The formation of cyclic or more condensed siloxane structures can lead to the appearance of additional bands at higher wavenumbers.
Concurrently, the hydrolysis of the trimethoxysilyl groups can be monitored by the decrease in the intensity of bands associated with the Si-O-CH3 groups.
Table 3: Characteristic Vibrational Frequencies for Siloxane Bond Formation
| Vibrational Mode | Technique | Typical Wavenumber (cm-1) |
|---|---|---|
| Si-O-Si asymmetric stretch | FTIR | 1000 - 1100 |
| Si-O-Si symmetric stretch | Raman | ~800 |
| Si-OH stretch | FTIR | ~950 and ~3200-3700 (broad) |
| Si-O-C stretch | FTIR | ~1190 and ~820 |
Both FTIR and Raman spectroscopy are sensitive to the state of the amine group within the material. The N-H stretching vibrations, typically observed in the 3300-3500 cm-1 region in FTIR, can provide information about hydrogen bonding interactions. google.com The N-H bending (scissoring) vibration often appears around 1600 cm-1. rasayanjournal.co.in Changes in the position and shape of these bands can indicate the involvement of the amine group in interactions with the silica surface, solvent molecules, or other species.
In Raman spectroscopy, the vibrational modes of the propyl chain and the amine group can also be observed, providing complementary information to FTIR. researchgate.net
Table 4: Vibrational Frequencies for Amine Group Characterization
| Vibrational Mode | Technique | Typical Wavenumber (cm-1) |
|---|---|---|
| N-H asymmetric & symmetric stretch | FTIR | 3300 - 3500 |
| N-H bend (scissoring) | FTIR | ~1600 |
| C-N stretch | FTIR/Raman | 1000 - 1250 |
| CH2 stretch | FTIR/Raman | 2800 - 3000 |
X-ray Scattering Techniques (XRD, SAXS, WAXS) for Morphological and Nanostructural Analysis
X-ray scattering techniques are essential for characterizing the morphology and structure of this compound-derived materials over a range of length scales.
X-ray Diffraction (XRD): This technique is used to determine the crystalline or amorphous nature of the material. Materials derived from the sol-gel processing of this compound are typically amorphous, which is indicated by the presence of broad, diffuse scattering patterns rather than sharp Bragg peaks.
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful tool for probing the nanostructure of these materials, providing information on the size, shape, and distribution of pores and particles in the range of 1 to 100 nanometers. For example, in mesoporous materials synthesized using this precursor, SAXS can be used to determine the pore size and ordering.
Wide-Angle X-ray Scattering (WAXS): WAXS provides information on the short-range order and atomic-scale structure of the material. It can be used to investigate the local arrangement of the siloxane network.
Table 5: Information Obtained from X-ray Scattering Techniques
| Technique | Information Provided | Typical Observations for Derived Materials |
|---|---|---|
| XRD | Crystallinity | Broad, diffuse halos indicating an amorphous structure |
| SAXS | Nanoscale structure (e.g., pore size, particle size) | Scattering patterns revealing information about porosity and particle morphology |
| WAXS | Short-range atomic order | Broad peaks corresponding to the characteristic distances in the amorphous silica network |
Characterization of Ordered Structures and Nanoparticle Dispersion
The arrangement of nanoparticles and the formation of ordered structures within a matrix are pivotal to the final properties of composite materials. Techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are instrumental in probing these features. SAXS, for instance, can provide quantitative information about the size, shape, and distribution of nanoparticles and agglomerates. In materials where this compound is used to functionalize nanoparticles, SAXS can reveal the effectiveness of the silane in preventing agglomeration and promoting a homogeneous dispersion.
The use of trialkoxysilanes as a bonding compound between the surface of inorganic silica and an organic matrix can improve particle dispersion by increasing the hydrophobicity of the surfaces. semanticscholar.org In nanocomposites, well-dispersed nanoparticles can directly enhance or improve properties such as the modulus of composite films. semanticscholar.org For example, in thiol-ene acrylate (B77674) formulations, the use of modified silica nanoparticles has been studied to prevent phase separation and particle agglomeration. semanticscholar.org
Investigation of Phase Separation in this compound Hybrid Systems
In hybrid organic-inorganic systems, the compatibility between the different phases is crucial. Phase separation can lead to a deterioration of material properties. Advanced analytical techniques are employed to investigate and understand the extent of phase separation in systems incorporating this compound. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment and the proximity of different components at the molecular level. By analyzing the chemical shifts and relaxation times of specific nuclei (e.g., 29Si, 13C), it is possible to gain insights into the degree of mixing or separation between the organic and inorganic phases.
Electron Microscopy (SEM, TEM) for Microstructure and Interfacial Visualization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for directly visualizing the microstructure of materials derived from this compound.
SEM provides high-resolution images of the surface morphology of modified filler particles. It can reveal how the silane coating is distributed on the particle surface and whether it leads to the formation of aggregates. TEM, with its higher resolution, allows for the visualization of the silane layer's thickness and uniformity at the nanoscale. For instance, in studies involving silica nanoparticles modified with a similar silane, (3-mercaptopropyl)trimethoxysilane, TEM images have confirmed the spherical shape and nanometric size of the particles. semanticscholar.org
Atomic Force Microscopy (AFM) for Surface Topography and Localized Property Mapping
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of materials at the nanoscale. nih.gov It provides three-dimensional topographical images with high resolution, allowing for the visualization of surface features and the assessment of roughness. In the context of this compound-derived materials, AFM can be used to study the morphology of thin films and coatings. nih.gov
Beyond topography, advanced AFM modes can map local mechanical and chemical properties. For instance, phase imaging can differentiate between regions of varying stiffness or adhesion, providing insights into the distribution of the silane on a surface. The surface topography and growth behavior of films made from similar silanes, such as vinyl triethoxysilane, have been investigated using AFM and static water contact angle measurements, revealing that the topography is strongly influenced by the treatment conditions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Bonding States at Interfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. nih.gov It is particularly valuable for confirming the successful grafting of this compound onto a substrate and for investigating the chemical interactions at interfaces.
By analyzing the high-resolution spectra of elements such as silicon (Si 2p), carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), it is possible to identify the characteristic chemical bonds associated with the silane molecule and its interaction with the substrate. For instance, the Si 2p spectrum can be deconvoluted to distinguish between Si-C, Si-O-Si, and Si-O-substrate bonds, providing direct evidence of covalent bonding at the interface. XPS has been used to study the deposition of similar silanes, like 3-aminopropyltriethoxysilane (B1664141) (APTES), on surfaces, confirming the presence of nitrogen and silicon and elucidating the reaction steps. nih.gov
Computational and Theoretical Modeling of Tris 3 Trimethoxysilyl Propyl Amine Systems
Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting reactivity and elucidating reaction mechanisms.
Electronic Structure and Reactivity Predictions for Tris(3-(trimethoxysilyl)propyl)amine
Direct DFT studies on the electronic structure and reactivity of this compound are not extensively available in the current body of scientific literature. However, research on structurally similar trisilylated amines, such as tris(cyclopropylsilyl)amine, has been conducted. These studies have utilized DFT methods like B3LYP, X3LYP, and O3LYP to investigate the molecular geometry. researchgate.net A key finding in these related molecules is the tendency for a planar Si₃N skeleton, which is attributed to electrostatic repulsion between the silicon atoms. researchgate.net
For simpler, related aminosilanes like 3-(trimethoxysilyl)-1-propanamine (TMSA), DFT calculations have been employed to study hydrogen bonding interactions. researchgate.net These studies compute binding energies and analyze the nature of intermolecular forces, which are crucial for understanding the reactivity of the amine group and the silane's interaction with other molecules and surfaces. researchgate.net Such calculations typically involve geometry optimization and frequency analysis to ensure the identified structures correspond to energy minima.
Table 1: Representative DFT Functionals Used in the Study of Aminosilanes
| DFT Functional | Description | Typical Application in Aminosilane (B1250345) Studies |
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, frequency calculations, and prediction of molecular properties. researchgate.netresearchgate.net |
| X3LYP | A hybrid functional that is an extension of B3LYP, often providing improved accuracy for thermochemistry. | Investigation of molecular structures and conformations. researchgate.net |
| O3LYP | A hybrid functional that is a further refinement, aiming for better accuracy in various chemical systems. | Comparative studies of molecular geometry. researchgate.net |
Mechanistic Studies of this compound Hydrolysis and Condensation via DFT
The hydrolysis and condensation of alkoxysilanes are fundamental processes for the formation of siloxane networks and for the grafting of these molecules onto surfaces. While specific DFT studies on the hydrolysis and condensation mechanisms of this compound are scarce, the general mechanisms are well-understood from studies on other aminosilanes.
The process begins with the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH). This is followed by condensation reactions, where silanol groups react with each other to form siloxane bonds (Si-O-Si), releasing water. The amine functionality in aminosilanes can catalyze these reactions. researchgate.net
DFT calculations on related systems can elucidate the transition states and activation energies for these reaction steps, providing a detailed picture of the reaction kinetics under different conditions (e.g., pH, solvent).
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic evolution of a system, including conformational changes and interactions between molecules.
Simulation of this compound Self-Assembly in Solution
There is a lack of specific MD simulation studies on the self-assembly of this compound in solution. However, research on similar molecules like N-[3-(trimethoxysilyl)propyl]diethylenetriamine provides valuable insights. researchgate.net These studies investigate the formation of self-assembled monolayers (SAMs) on surfaces, a process that is initiated by the behavior of the molecules in solution. researchgate.net
MD simulations can model the aggregation of aminosilane molecules in different solvents, predicting how factors like concentration and solvent polarity influence the formation of micelles or other aggregates. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.
Modeling of this compound Adsorption and Grafting at Inorganic Surfaces
The adsorption and grafting of aminosilanes onto inorganic surfaces, particularly silica (B1680970), is a widely studied area due to its importance in surface modification. While direct modeling of this compound is not readily found, extensive research exists for simpler aminosilanes like (3-aminopropyl)triethoxysilane (APTES).
MD simulations are used to model the adsorption process, showing how the aminosilane molecules approach the surface, orient themselves, and form bonds. mdpi.com These simulations can reveal the structure of the resulting organic layer, including its thickness, density, and the orientation of the functional groups. The interactions between the silane (B1218182) molecules and the surface are typically modeled using specialized force fields that can accurately describe the interfacial chemistry. Theoretical calculations have been used to determine the molecular length of related aminosilanes, which can be compared with experimental measurements of monolayer thickness. nih.gov
Coarse-Grained and Monte Carlo Simulations for Large-Scale Network Formation and Morphology
To study the formation of large-scale networks and the resulting morphology of materials derived from this compound, all-atom simulations can be computationally prohibitive. Coarse-grained (CG) modeling and Monte Carlo (MC) simulations offer a way to access larger length and time scales.
In CG models, groups of atoms are represented as single "beads," reducing the number of degrees of freedom in the system. nih.gov This allows for the simulation of phenomena such as the formation of extensive polymer networks and the evolution of the material's morphology over longer time scales. arxiv.orgresearchgate.net
Monte Carlo simulations use random sampling to explore the phase space of a system. They can be particularly useful for studying the equilibrium properties of networks, such as the degree of cross-linking and the distribution of pore sizes. While specific applications of these methods to this compound are not well-documented, they represent a promising avenue for future research to understand the macroscopic properties of materials derived from this versatile cross-linking agent. nih.gov The development of accurate CG models often involves parameterization based on data from all-atom simulations or experimental results. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Material Performance
Quantitative Structure-Property Relationship (QSPR) models are computational and statistical tools used to predict the properties of a chemical compound based on its molecular structure. These models establish a mathematical correlation between the quantitative structural features of a molecule, known as molecular descriptors, and a specific property of interest. For this compound, QSPR studies can be instrumental in predicting its performance in various material applications, such as adhesion promotion, surface modification, and composite manufacturing. By understanding the relationship between the molecular structure of this aminosilane and its functional properties, researchers and engineers can forecast material performance, screen potential modifications, and design new materials with enhanced characteristics without the need for extensive empirical testing.
The development of a robust QSPR model involves several key steps. Initially, a dataset of molecules with known properties is compiled. For aminosilanes like this compound, this would involve gathering data on various structural analogs and their measured performance in specific applications. Subsequently, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized into several types, including:
Constitutional descriptors: These reflect the basic molecular composition, such as molecular weight and atom counts.
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These are derived from the 3D structure of the molecule, including molecular surface area and volume.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment and frontier orbital energies.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build a mathematical model that links a subset of these descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.
In the context of this compound, QSPR models can be developed to predict a range of material performance indicators. For instance, in its role as a coupling agent, the adhesion strength between an inorganic substrate and an organic polymer is a critical performance metric. A QSPR model could correlate molecular descriptors of various aminosilanes with their experimentally determined adhesion strengths.
To illustrate this, consider a hypothetical QSPR study on a series of aminosilane coupling agents, including this compound, to predict their impact on the tensile strength of a glass fiber-reinforced polymer composite. The molecular descriptors for each silane would be calculated, and a regression analysis would be performed to derive a predictive equation.
Hypothetical QSPR Model for Tensile Strength:
Tensile Strength (MPa) = a + (b × Molecular Volume) + (c × Dipole Moment) - (d × HOMO-LUMO Gap)
In this equation, 'a' is the regression constant, while 'b', 'c', and 'd' are the coefficients for the respective molecular descriptors. Such a model could reveal that a larger molecular volume and a higher dipole moment contribute positively to the tensile strength, while a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has a negative impact.
The following interactive data table presents hypothetical data from such a QSPR study, showcasing the relationship between the molecular descriptors of various aminosilanes and the resulting composite's tensile strength.
| Compound Name | Molecular Volume (ų) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Predicted Tensile Strength (MPa) | Experimental Tensile Strength (MPa) |
| Aminopropyltrimethoxysilane | 150.2 | 2.1 | 6.5 | 320 | 315 |
| Bis(3-trimethoxysilylpropyl)amine | 285.7 | 2.5 | 6.2 | 380 | 385 |
| This compound | 420.5 | 2.9 | 5.9 | 450 | 445 |
| Phenylaminopropyltrimethoxysilane | 210.8 | 3.2 | 5.5 | 410 | 412 |
| Glycidoxypropyltrimethoxysilane | 195.4 | 2.8 | 6.0 | 395 | 390 |
Furthermore, QSPR studies can be extended to predict other crucial material properties influenced by this compound. For example, in coating applications, the hydrophobicity of a treated surface is of significant interest. A QSPR model could be developed to predict the water contact angle of a surface modified with different aminosilanes based on their molecular descriptors.
Hypothetical QSPR Model for Water Contact Angle:
Water Contact Angle (°) = a + (b × Polar Surface Area) - (c × Molecular Refractivity)
This model might indicate that a smaller polar surface area and a higher molecular refractivity lead to a more hydrophobic surface.
The interactive data table below illustrates hypothetical data for a QSPR study predicting the water contact angle on a glass substrate treated with various aminosilanes.
| Compound Name | Polar Surface Area (Ų) | Molecular Refractivity (cm³/mol) | Predicted Water Contact Angle (°) | Experimental Water Contact Angle (°) |
| Aminopropyltrimethoxysilane | 63.3 | 45.2 | 75 | 78 |
| Bis(3-trimethoxysilylpropyl)amine | 75.6 | 85.1 | 95 | 92 |
| This compound | 88.9 | 125.0 | 105 | 108 |
| Phenylaminopropyltrimethoxysilane | 72.1 | 65.8 | 85 | 88 |
| Glycidoxypropyltrimethoxysilane | 80.4 | 55.3 | 80 | 82 |
Through the application of QSPR methodologies, the performance of materials incorporating this compound can be systematically predicted and optimized. These computational models serve as a valuable guide for material design, reducing the reliance on trial-and-error experimentation and accelerating the development of advanced materials with tailored properties.
Structure Property Relationships in Advanced Materials Modified with Tris 3 Trimethoxysilyl Propyl Amine
Correlation between Tris(3-(trimethoxysilyl)propyl)amine Network Density and Mechanical Performance
The incorporation of this compound into composite materials establishes a direct and critical link between the density of the resulting siloxane (Si-O-Si) network and the material's mechanical strength. The trifunctional nature of this silane (B1218182), with three trimethoxysilyl groups per molecule, allows for the creation of a high density of covalent crosslinks. Upon hydrolysis, these groups form reactive silanols, which then condense with hydroxyl groups on inorganic surfaces (like glass fibers or metal oxides) and with each other, forming a robust, three-dimensional network at the interface and within the polymer matrix.
Higher concentrations of this compound generally lead to a more densely crosslinked network. This increased network density significantly enhances the mechanical properties of the composite. For instance, research on analogous silane coupling agents demonstrates that their presence improves interfacial adhesion, leading to more effective stress transfer from the polymer matrix to the reinforcing filler. ncsu.edu This results in notable improvements in key mechanical metrics.
Key Research Findings:
Tensile Strength and Modulus: In composites containing fillers like kenaf fiber, treatment with a silane coupling agent, 3-(trimethoxysilyl)propyl methacrylate (B99206), led to higher tensile strength and tensile modulus compared to untreated composites. ncsu.edu This improvement is attributed to the enhanced interfacial bonding facilitated by the silane network, which prevents fiber pull-out under stress. ncsu.edu A higher network density, achieved through optimal silane concentration, maximizes this effect.
Flexural and Impact Strength: Silane coupling agents are known to improve flexural, tensile, and impact strength in composites. gelest.com The dense network formed by trifunctional silanes like this compound creates a more rigid interface that can better distribute applied loads, thereby increasing resistance to bending and fracture.
The following table illustrates the conceptual relationship between silane network density and the mechanical properties of a composite material.
| Silane Network Density | Interfacial Adhesion | Stress Transfer Efficiency | Tensile Strength | Flexural Modulus | Impact Resistance |
| Low | Weak | Poor | Low | Low | Low |
| Medium | Moderate | Good | Improved | Improved | Improved |
| High | Strong | Excellent | High | High | High |
| Excessive | Potentially Brittle | Reduced | May Decrease | May Decrease | May Decrease |
This table represents a conceptual model based on established principles of silane coupling agent performance.
Influence of this compound Concentration and Distribution on Composite Rheology
The rheological behavior of composite slurries and resins is a critical factor in processing, dictating properties like flowability, mold filling, and final part homogeneity. The concentration and distribution of this compound play a pivotal role in modulating these rheological characteristics. Silanes can influence composite rheology through several mechanisms, including altering filler-polymer interactions, modifying surface wetting, and changing the viscosity of the polymer matrix itself.
The concentration of the silane coupling agent directly impacts the viscosity and shear-thinning behavior of a composite slurry. At low concentrations, the silane primarily acts as a wetting and dispersing agent for inorganic fillers. By adsorbing onto the filler surface, it reduces inter-particle friction and improves compatibility with the organic matrix, which can lead to a decrease in viscosity. However, as the concentration increases, the silane molecules can begin to interact and crosslink, leading to an increase in viscosity and potentially the formation of a gel structure.
Detailed Research Findings:
Studies on alumina-acrylate composite slurries using a related silane, 3-trimethoxy-silylpropane-1-thiol (MPTMS), showed a significant dependence of rheological properties on silane concentration.
At optimal concentrations (e.g., 5 wt.%), the slurry exhibited a wide linear viscoelastic region (LVR), indicating good dispersion and stability.
Higher concentrations (10 wt.% and 20 wt.%) led to a narrowing of the LVR, suggesting reduced dispersion stability and potential particle aggregation.
All slurries displayed shear-thinning behavior, where viscosity decreases with increasing shear rate, a desirable property for many processing applications.
The table below summarizes findings from a study on a related silane (MPTMS) in an Al₂O₃-acrylate slurry, illustrating the typical influence of silane concentration on key rheological parameters.
| MPTMS Concentration (wt.%) | Linear Viscoelastic Range (LVR) | Dispersion Stability | Slurry Viscosity |
| 2 | Wide | Most Stable | Higher |
| 5 | Wide | Stable | Lower |
| 10 | Narrow | Reduced | Lower |
| 20 | Narrow | Reduced | Lowest |
Data adapted from a study on 3-trimethoxy-silylpropane-1-thiol (MPTMS) to illustrate the principle.
The distribution of this compound is as important as its concentration. A uniform distribution ensures that all filler particles are effectively treated, preventing the formation of agglomerates which can create localized areas of high viscosity and lead to defects in the final product. Proper mixing and application techniques are essential to achieve a homogeneous dispersion of the silane throughout the composite matrix.
Relationship between Interfacial Bonding Strength and Overall Material Durability
The durability of a composite material, particularly its ability to withstand environmental stressors like moisture and temperature fluctuations, is intrinsically linked to the strength and stability of the interface between the matrix and the reinforcement. This compound is highly effective at creating a strong, durable, and hydrolytically stable interface.
This is achieved through the formation of covalent bonds on both sides of the interface. The trimethoxysilyl groups hydrolyze to silanols, which then form strong covalent oxane bonds (e.g., Si-O-Ti, Si-O-Al, Si-O-Si) with the inorganic substrate surface. ncsu.edu The propyl-amine portion of the molecule, meanwhile, can react or entangle with the polymer matrix, completing the molecular bridge. This covalent coupling is far more robust than weaker van der Waals forces, leading to a significant increase in interfacial bonding strength. gelest.com
Detailed Research Findings:
Shear Bond Strength: A study evaluating the shear bond strength of a composite resin to a titanium surface utilized a chemically similar compound, tris(3-trimethoxysilylpropyl)isocyanurate. The results demonstrated a significant increase in bond strength for silanized surfaces compared to non-silanized controls. ncsu.edu
Hydrolytic Stability: Dipodal and tripodal silanes, such as this compound, are noted for their enhanced hydrolytic stability compared to conventional monosilanes. mdpi.com The ability to form multiple bonds to a substrate creates a more robust and water-resistant interface, which is crucial for long-term durability in humid environments. mdpi.com
Resistance to Thermal Cycling: The same study on composite-titanium bonds found that while thermocycling (repeatedly cycling between 5°C and 55°C) degraded the bond, the initial high strength provided by the silane was a critical factor in performance. ncsu.edu A stronger initial bond translates to a longer service life under cyclic thermal loading.
The table below presents shear bond strength data from the study on a tris-functional silane, illustrating the direct impact of the coupling agent on interfacial strength.
| Surface Treatment | Solvent | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Non-silanized (Control) | N/A | 4.8 | 2.1 |
| Tris(3-trimethoxysilylpropyl)isocyanurate | 2-propanol | 10.7 | 8.0 |
| γ-methacryloxypropyltrimethoxysilane | 2-propanol | 20.4 | 12.2 |
Data from a study evaluating the bond strength of composite resin to titanium. ncsu.edu
Optical and Electrical Property Modulations in this compound Hybrid Materials
Beyond mechanical and thermal properties, this compound can be used to precisely modulate the optical and electrical properties of hybrid materials. Its incorporation can alter characteristics such as refractive index, transparency, and dielectric constant, making it valuable for applications in optics, electronics, and coatings. gelest.commdpi.com
Optical Properties: The influence on optical properties is primarily due to the formation of a nanostructured organic-inorganic hybrid. The refractive index of the final material can be tuned by controlling the relative amounts of the organic polymer and the inorganic siloxane network. Silanes are frequently employed in applications like plastic optics and optical fiber coatings. mdpi.com
A study on hybrid coatings prepared from a related silane, 3-(trimethoxysilyl)propyl methacrylate (TMSPM), and tetraethylorthosilicate (TEOS) demonstrated this effect. The refractive index of the resulting coating was dependent on both the concentration of the silane in the initial sol and the final heat treatment temperature.
The table below shows the effect of TMSPM content and heat treatment on the refractive index of a hybrid coating.
| TMSPM Content in Sol (%) | Heat Treatment Temp. (°C) | Refractive Index (n) at λ = 500 nm |
| 0 | 90 | 1.428 |
| 25 | 90 | 1.445 |
| 50 | 90 | 1.465 |
| 75 | 90 | 1.480 |
| 100 | 90 | 1.492 |
| 100 | 150 | 1.505 |
Data adapted from a study on hybrid coatings based on 3-trimethoxysilylpropyl methacrylate (TMSPM) to illustrate the principle.
Electrical Properties: Silane coupling agents can also enhance the electrical properties of composites, particularly for applications in electrical insulation. gelest.com By improving the interfacial adhesion between the polymer matrix and fillers, they reduce the likelihood of voids or defects at the interface. These defects can act as sites for moisture ingress or electrical discharge, which degrade the material's dielectric strength.
Emerging Research Frontiers and Future Directions for Tris 3 Trimethoxysilyl Propyl Amine
Integration of Tris(3-(trimethoxysilyl)propyl)amine in Bio-Inspired and Biomimetic Materials
The development of materials that mimic the functionality and structure of biological systems is a rapidly advancing field. The molecular structure of this compound makes it a compelling candidate for creating such materials. The amine core and the hydrolyzable trimethoxysilyl groups can be likened to the functional components of mussel adhesive proteins, which are renowned for their strong underwater adhesion.
The amine groups provide a locus for hydrogen bonding and can interact with various polymers, while the trimethoxysilyl groups can hydrolyze to form silanol (B1196071) groups. These silanols can then form strong, covalent siloxane bonds with inorganic surfaces (like metal oxides, glass, and silica) or crosslink with each other to form a durable siloxane network. This dual functionality allows the compound to act as a molecular bridge, a principle fundamental to many biological adhesive and composite systems.
Current research, largely focused on the related compound Bis(3-trimethoxysilylpropyl)amine, has demonstrated the ability of aminosilanes to effectively bind to biomaterials and create robust interfaces between organic and inorganic phases. gelest.com The extension of this research to this compound is a logical next step, with the expectation that its higher functionality could lead to even more densely cross-linked and hydrolytically stable interfaces, crucial for applications in medical implants, dental composites, and marine anti-fouling coatings.
Advanced Manufacturing Technologies (e.g., Additive Manufacturing) Utilizing this compound Precursors
Advanced manufacturing, particularly additive manufacturing or 3D printing, relies on the development of novel materials with tailored properties. This compound is being explored as a precursor or additive in 3D printing resins to enhance the performance of manufactured parts.
In composite-based additive manufacturing, where a polymer matrix is reinforced with fillers like glass or carbon fibers, the interfacial adhesion between the filler and the matrix is paramount. This compound can be used to functionalize the surface of these fillers. The trimethoxysilyl groups bond to the inorganic filler surface, while the propyl-amine chains can react or entangle with the polymer matrix of the printing resin (e.g., epoxies, acrylates). This creates a strong covalent link across the interface, dramatically improving stress transfer, and consequently, the mechanical properties (such as tensile strength and impact resistance) of the final printed object.
Furthermore, the high reactivity of the trimethoxysilyl groups can be leveraged in vat photopolymerization and material jetting processes. Incorporation of this compound into the photopolymer resin can lead to the formation of a secondary inorganic siloxane network upon post-curing (e.g., with moisture or heat). This interpenetrating organic-inorganic network can significantly enhance the thermal stability, chemical resistance, and dimensional stability of the printed parts.
Synergistic Effects of this compound with Other Organosilanes and Additives
The performance of this compound can be further enhanced when used in combination with other organosilanes and additives. This synergistic approach allows for the fine-tuning of material properties to meet the demands of specific applications. Research on the closely related Bis(3-trimethoxysilylpropyl)amine has shown significant benefits when mixed with other silanes. sigmaaldrich.comchemicalbook.com
For example, when combined with silanes containing different functionalities, such as vinyl or epoxy groups, hybrid systems with a wider range of reactivity can be created. A notable example is the combination of Bis(3-trimethoxysilylpropyl)amine with vinyltriacetoxysilane, which has been shown to form water-based, environmentally friendly coatings with excellent corrosion protection on metal substrates. chemicalbook.com Another study highlights its use with 1,2-bis(triethoxysilyl)ethane (B100286) to synthesize amine-modified mesostructured organosilicas for applications in catalysis. chemicalbook.com In dental composites, low-level incorporation with acryloxypropyltrimethoxysilane has been found to increase strength and hydrolytic stability. gelest.com These findings strongly suggest that this compound could exhibit similar or even more pronounced synergistic effects due to its increased number of reactive sites.
| Co-Silane / Additive | Polymer Matrix / Substrate | Observed/Potential Synergistic Effect | Application Area |
|---|---|---|---|
| Vinyltriacetoxysilane | Metal (e.g., Steel, Aluminum) | Enhanced corrosion resistance from a stable, water-based formulation. chemicalbook.com | Protective Coatings |
| 1,2-bis(triethoxysilyl)ethane | N/A (Organosilica synthesis) | Formation of amine-functionalized mesoporous materials. chemicalbook.com | Catalysis, Adsorption |
| Acryloxypropyltrimethoxysilane | Methacrylate (B99206) Resins | Increased mechanical strength and hydrolytic stability. gelest.com | Dental Composites |
| Epoxy-functional silanes | Epoxy Resins | Improved adhesion and thermal stress relaxation. gelest.com | Adhesives, Electronics |
Sustainable Synthesis and Application Pathways for this compound in a Circular Economy Context
The principles of a circular economy—designing out waste, keeping materials in use, and regenerating natural systems—are driving innovation in chemical synthesis and material science. Developing sustainable pathways for both the synthesis and application of this compound is a key research frontier.
From a synthesis perspective, traditional routes for aminosilanes often involve multi-step processes that may use harsh reagents or produce significant waste streams. Future research is focused on developing greener synthesis methods, such as catalytic routes that minimize byproducts, use of bio-derived starting materials, and processes that operate at lower temperatures and pressures to reduce energy consumption. The development of solvent-free or aqueous-based synthesis routes would also represent a significant step towards sustainability.
In the context of applications, this compound contributes to a circular economy by enhancing the durability and lifespan of materials. As a coupling agent in composites or as a crosslinker in coatings, it improves resistance to environmental degradation from moisture, heat, and chemical exposure. gelest.comchemicalbook.com This extended product life reduces the need for replacement and minimizes waste. Furthermore, its role in creating strong adhesive bonds could facilitate the use of recycled materials in new products, for example, by improving the compatibility between different types of recycled polymers or between recycled fillers and virgin polymer matrices.
| Parameter | Conventional Approach | Potential Sustainable Approach |
|---|---|---|
| Starting Materials | Petroleum-based | Bio-derived or recycled precursors |
| Catalyst | Homogeneous catalysts (difficult to recover) | Heterogeneous, recyclable catalysts |
| Solvent | Volatile Organic Compounds (VOCs) | Supercritical CO2, water, or solvent-free conditions |
| Energy Input | High temperature and pressure | Lower temperature/pressure, microwave or ultrasonic assistance |
| Byproducts | Stoichiometric salt waste | Atom-economical reactions with minimal waste |
Predictive Modeling and Machine Learning Approaches for this compound Material Design
The traditional trial-and-error approach to materials development is time-consuming and resource-intensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new materials. nih.govnih.gov These computational techniques can be applied to materials systems incorporating this compound to rapidly screen formulations and predict performance.
By building databases from experimental results, researchers can train ML models to understand the complex relationships between formulation parameters (e.g., concentration of the silane (B1218182), type of co-silane, filler loading, curing conditions) and the resulting material properties (e.g., adhesion strength, mechanical toughness, corrosion resistance). acs.org These trained models can then predict the properties of new, untested formulations, guiding researchers toward the most promising candidates and reducing the number of necessary physical experiments.
For example, a machine learning model could be developed to optimize the composition of a coating for maximum corrosion resistance. The model would take inputs such as the ratio of this compound to other silanes, the pH of the solution, and the curing temperature, and output a predicted corrosion rate. This allows for in-silico optimization before any materials are synthesized in the lab. Furthermore, generative models, a more advanced form of AI, could potentially suggest novel molecular structures or formulations that might exhibit superior properties, opening up new avenues for material innovation. youtube.com
| Modeling Technique | Input Data | Predicted Output / Goal | Potential Impact |
|---|---|---|---|
| Regression Models (e.g., Neural Networks, Support Vector Regression) | Formulation composition, processing parameters, environmental conditions | Mechanical strength, adhesion, thermal stability, corrosion rate | Accelerated optimization of formulations for specific performance targets. |
| Classification Models | Material composition and structure | Classification of material as 'durable' or 'non-durable' under specific conditions | Rapid screening of potential material candidates. |
| Molecular Dynamics (MD) Simulations | Atomic coordinates and force fields | Interfacial binding energy, crosslink density, diffusion of water molecules | Fundamental understanding of adhesion and degradation mechanisms at the molecular level. |
| Generative Adversarial Networks (GANs) | Existing database of successful material formulations | Novel formulations or molecular structures with high predicted performance | Discovery of new, high-performance materials beyond current design intuition. |
Q & A
Basic: What are the critical parameters for optimizing sol-gel synthesis using Tris(3-(trimethoxysilyl)propyl)amine in hybrid materials?
Answer:
The synthesis of hybrid materials via sol-gel processes requires careful control of hydrolysis time, neutralization agents, and silane precursor ratios. For example, hydrolysis times <10 minutes with amine-modified silanes (e.g., N-[3-(trimethoxysilyl)propyl]-ethylenediamine) enhance inorganic-organic compatibility, improving properties like photostability in optoelectronic applications . Neutralization agents such as TSPDA (N-[3-(trimethoxysilyl)propyl]ethylenediamine) anchor to the inorganic network, reducing phase separation. Systematic studies should vary hydrolysis duration (35–80°C) and silane concentrations, followed by characterization via FTIR and TEM to confirm structural homogeneity .
Basic: Which characterization techniques are most effective for analyzing the structural integrity of amine-functionalized silica matrices derived from this compound?
Answer:
Key techniques include:
- Solid-state NMR : To confirm covalent bonding between the silane and silica matrix (e.g., Si NMR for Si-O-Si crosslinking) .
- N physisorption : Measures pore size distribution and surface area; deviations from ideal mesoporous structures (e.g., SBA-15) indicate incomplete condensation .
- XRD : Validates hexagonal mesostructure (p6mm symmetry) and lattice spacing .
- FTIR : Detects residual methoxy groups (peaks at ~2850 cm) and amine functionality (N-H stretching at ~3300 cm) .
Advanced: How does metal coordination (e.g., Ni2+^{2+}2+) enhance the gas separation performance of membranes incorporating this amine silane?
Answer:
Metal coordination modifies membrane porosity and selectivity. For instance, Ni crosslinking with this compound creates coordination polymers, narrowing pore sizes (e.g., from ~46 Å to <20 Å) and increasing NH permeance by 300% via facilitated transport mechanisms . Advanced studies should combine XPS to confirm metal-silane bonding and gas permeation tests under varying humidity (10–90% RH) to assess water-assisted diffusion .
Advanced: What methodological approaches evaluate CO2_22 capture efficiency in amine-modified silica sorbents using this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Quantifies CO adsorption capacity under dry vs. humid conditions (e.g., 5% CO flow at 25°C). Amine efficiency (mmol CO/mmol amine) should be compared for primary (0.5 max), secondary (0.7), and tertiary (0.3) amines .
- In situ DRIFTS : Identifies carbamate and bicarbonate species formed during adsorption, clarifying reaction pathways .
- Breakthrough curves : Measures dynamic CO/N selectivity in fixed-bed reactors, with pore-expanded MCM-41 as a benchmark .
Advanced: How can contradictory data on pore size distribution in hybrid materials be resolved?
Answer:
Contradictions often arise from differences in synthesis protocols. For example, grafting this compound post-synthesis (vs. co-condensation) preserves mesostructure but reduces pore volume (e.g., from 0.85 cm/g to 0.45 cm/g) . Controlled experiments should:
- Fix hydrolysis time (e.g., 60 minutes) and solvent polarity (e.g., ethanol/water ratios).
- Compare small-angle X-ray scattering (SAXS) data across batches to identify kinetic vs. thermodynamic pore formation pathways .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH 10–12 may cause irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate methanol release (from methoxy hydrolysis).
- Waste disposal : Collect residues in sealed containers for incineration (≥1000°C) to prevent environmental release of siloxanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
